11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is a complex organic compound with a unique structure that includes a chlorobenzyl group, an indole moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a carbonyl compound under basic conditions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted chlorobenzyl derivatives.
Scientific Research Applications
11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazolidinone ring may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiazolidinone Derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Uniqueness
11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H31ClN2O4S2 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C29H31ClN2O4S2/c30-22-15-10-8-13-20(22)19-32-23-16-11-9-14-21(23)25(27(32)35)26-28(36)31(29(37)38-26)18-12-6-4-2-1-3-5-7-17-24(33)34/h8-11,13-16H,1-7,12,17-19H2,(H,33,34)/b26-25- |
InChI Key |
IEYZCRPHBAANGF-QPLCGJKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.